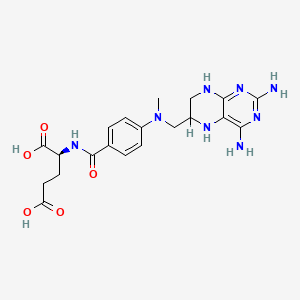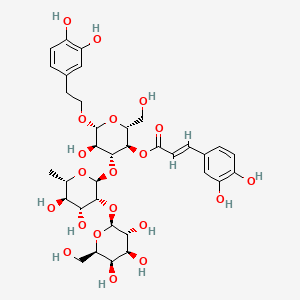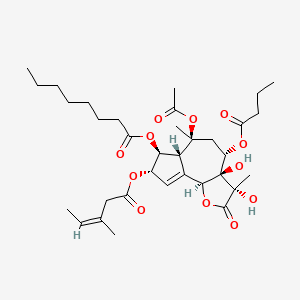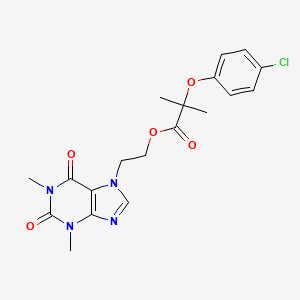
Tizanidine hydrochloride
Vue d'ensemble
Description
Tizanidine hydrochloride (TZN) is a centrally acting skeletal muscle relaxant . It is used to help relax certain muscles in your body, relieving spasms, cramping, and tightness of the muscles caused by medical problems, such as multiple sclerosis or certain injuries to the spine . It is also used for the symptomatic relief of spasticity and painful muscle spasms .
Synthesis Analysis
Tizanidine hydrochloride-loaded proniosomes (TZN-PN) were prepared by coacervation phase separation method . Another method involves taking 50g tizanidine hydrochloride, adding the mixing solutions of 600mL Virahol and 50mL water, heating to backflow until completely dissolved, adding an appropriate amount of active carbon, filtering while hot, and then slowly cooling the filtrate to room temperature .Molecular Structure Analysis
The molecular formula of Tizanidine hydrochloride is C9H8ClN5S . The average weight is 290.172 and the monoisotopic weight is 288.995571417 . The IUPAC name is 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine hydrochloride .Chemical Reactions Analysis
Tizanidine hydrochloride has been found to be as effective as other antispasmodic drugs and is more tolerable than baclofen and diazepam . The formulations developed in this work have simple components to avoid adverse reactions in vulnerable populations .Physical And Chemical Properties Analysis
Tizanidine hydrochloride-loaded proniosomes (TZN-PN) exhibited relatively high entrapment efficiency percentage (EE%) of 75.78–85.45%, a vesicular size (VS) ranging between 348–559 nm, and a zeta potential (ZP) of -26.47 to -59.64 .Applications De Recherche Scientifique
Centrally Acting Skeletal Muscle Relaxant
Tizanidine Hydrochloride is one of the most effective centrally acting skeletal muscle relaxants . It is used to treat spasticity, a motor disease characterized by a velocity-dependent increase in tonic stretch reflexes and excessive tendon jerks .
Enhanced Oral Delivery and Therapeutic Activity
Tizanidine Hydrochloride can be loaded into a provesicular system (proniosomes) to enhance oral delivery and therapeutic activity . The provesicular system improves the drug’s entrapment efficiency, vesicular size, and zeta potential .
Sustained Release of Tizanidine
The provesicular system also provides a sustained release of Tizanidine, which can last up to 24 hours . This sustained release can enhance the drug’s therapeutic activity .
Improved Muscle Relaxant Activities
In vivo studies have shown that Tizanidine-loaded proniosomes can improve muscle relaxant activities . The study revealed that the elevation in coordination was in the following order: normal control < free Tizanidine < market product < Tizanidine-PN (F6) .
Elevation of GABA and EAAT2 Serum Levels
The use of Tizanidine-loaded proniosomes has been associated with an elevation in both GABA and EAAT2 serum levels . This elevation can enhance the anti-nociceptive effect of the drug and consequently its therapeutic activity .
Preemptive Analgesia
Tizanidine has been used off-label as preemptive analgesia . A double-blinded randomized study confirmed the effects of Tizanidine on early postoperative pain in patients undergoing lumbar fusion surgery .
Safety and Tolerance
From a safety perspective, Tizanidine has lower incidences of adverse events compared to other skeletal muscle relaxants . It also shows gastroprotection, which can improve patient tolerance to nonsteroidal anti-inflammatory agents .
Anti-tumor Effects
Tizanidine has shown potential anti-tumor effects . However, more research is needed to fully understand this application.
Mécanisme D'action
Tizanidine hydrochloride, also known as Tizanidine HCl, is a potent medication primarily used for the short-term treatment of muscle spasticity . This article will delve into the mechanism of action of Tizanidine hydrochloride, discussing its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Tizanidine hydrochloride primarily targets the alpha-2 adrenergic receptors . These receptors are found in the central nervous system, particularly in the spinal cord and brain. The alpha-2 adrenergic receptors play a crucial role in the regulation of neurotransmitter release, thereby controlling various physiological functions .
Mode of Action
As an alpha-2 adrenergic agonist , Tizanidine hydrochloride binds to the alpha-2 adrenergic receptors, mimicking the action of natural neurotransmitters . This binding results in the presynaptic inhibition of motor neurons , which reduces the release of excitatory amino acids that cause neuron firing and muscle spasm . This interaction leads to a decrease in muscle tone, providing relief from muscle spasticity .
Biochemical Pathways
The primary biochemical pathway affected by Tizanidine hydrochloride involves the alpha-2 adrenergic receptor signaling . By acting as an agonist at these receptors, Tizanidine hydrochloride inhibits the release of excitatory amino acids from spinal interneurons . This inhibition disrupts the facilitatory coeruleospinal pathways, leading to a reduction in muscle spasticity .
Pharmacokinetics
Tizanidine hydrochloride exhibits a bioavailability of approximately 40% . It is primarily metabolized in the liver by the CYP1A2 enzyme , with about 95% of the drug undergoing metabolism . The elimination half-life of Tizanidine is around 2.54 hours, while its inactive metabolites have a longer half-life of 20-40 hours . The drug is excreted through urine (60%) and feces (20%) .
Result of Action
The molecular and cellular effects of Tizanidine hydrochloride’s action primarily involve the reduction of muscle spasticity . By inhibiting the release of excitatory amino acids, Tizanidine hydrochloride decreases neuron firing that promotes muscle spasm . This leads to a decrease in muscle tone and provides relief from the painful and debilitating condition of muscle spasticity .
Action Environment
The action, efficacy, and stability of Tizanidine hydrochloride can be influenced by various environmental factors. For instance, food has complex effects on the pharmacokinetics of Tizanidine hydrochloride, which can differ with different formulations . Switching between tablet and capsule forms or between fed and fasted states can result in clinically significant differences, potentially leading to increased adverse events or changes in the onset of activity .
Safety and Hazards
Orientations Futures
The formulations developed in this work have simple components to avoid adverse reactions in vulnerable populations . Results of this study could be applied as a reference for hospital use . The formulations were prepared in triplicate and placed in amber polyethylene terephthalate and glass bottles, which were stored under three different conditions: at room temperature (15–30°C), under refrigeration (2–8°C), and at 40°C . The studied formulations at 15–30°C, 2–8°C, and 40°C can be used for a period of 70 days, and all parameters are inside of recommended specifications, enough to allow its use in the context for which it was developed, the application in hospital .
Propriétés
IUPAC Name |
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKMNZJRDGCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51322-75-9 (Parent) | |
| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046990 | |
| Record name | Tizanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tizanidine hydrochloride | |
CAS RN |
64461-82-1 | |
| Record name | Tizanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64461-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tizanidine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tizanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-Benzothiadiazol-4-amine, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-,monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIZANIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B53E3NMY5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tizanidine hydrochloride exert its muscle relaxant effects?
A1: Tizanidine hydrochloride is a centrally acting muscle relaxant that acts as an agonist at α2-adrenergic receptor sites. [, , ] By stimulating these receptors in the central nervous system, it is believed to reduce the release of excitatory amino acids, such as glutamate, from spinal interneurons. This, in turn, decreases the excitability of motor neurons and leads to a reduction in muscle tone and spasticity. [, , , ]
Q2: What are the downstream effects of tizanidine hydrochloride binding to α2-adrenergic receptors?
A2: Binding of tizanidine hydrochloride to α2-adrenergic receptors leads to several downstream effects, including:
- Inhibition of neurotransmitter release: This includes excitatory neurotransmitters like glutamate, which plays a key role in muscle contraction. [, , , ]
- Modulation of pain pathways: Tizanidine hydrochloride may also influence pain perception by altering signaling in pain pathways. [, , , , ]
- Reduction of sympathetic nervous system activity: This can lead to effects such as decreased blood pressure and heart rate. [, , ]
Q3: What is the molecular formula and weight of tizanidine hydrochloride?
A3: The molecular formula of tizanidine hydrochloride is C9H9ClN5S+·Cl−. Its molecular weight is 290.18 g/mol. []
Q4: Are there any spectroscopic techniques that can be used to characterize tizanidine hydrochloride?
A4: Yes, several spectroscopic techniques can be used to characterize tizanidine hydrochloride, including:
- UV-Vis Spectrophotometry: Tizanidine hydrochloride exhibits maximum absorbance at specific wavelengths in the UV range, allowing for quantitative analysis in solutions. [, , , , ]
- FTIR Spectroscopy: This technique helps identify functional groups and analyze drug-excipient compatibility in formulations. [, , ]
- (1)H NMR Spectroscopy: This method can be used to determine the correct tautomeric form of tizanidine in solution. []
Q5: What strategies can be employed to improve the stability, solubility, or bioavailability of tizanidine hydrochloride in formulations?
A5: Several strategies can be employed to enhance the formulation of tizanidine hydrochloride:
- Microencapsulation: Encapsulating the drug in microspheres or microemulsions can improve its solubility, protect it from degradation, and enable sustained release. [, , , ]
- Solid Self-Microemulsifying Drug Delivery Systems (SMEDDS): This approach involves formulating the drug in a mixture that spontaneously forms microemulsions upon contact with aqueous media, improving solubility and bioavailability. []
- Fast-Dissolving Tablets: Utilizing superdisintegrants in tablet formulations enables rapid disintegration in saliva, potentially enhancing patient compliance and drug absorption. [, , , ]
- Transdermal Patches: Developing transdermal patches offers an alternative route of administration to bypass first-pass metabolism and provide sustained drug delivery over extended periods. []
- Buccal Tablets: These tablets utilize mucoadhesive polymers like locust bean gum to adhere to the buccal mucosa, offering localized and prolonged drug delivery. [, ]
Q6: How is tizanidine hydrochloride absorbed, distributed, metabolized, and excreted?
A7: Tizanidine hydrochloride is well-absorbed orally but undergoes significant first-pass metabolism in the liver, resulting in a bioavailability of only 34-40%. [] It is widely distributed throughout the body and is primarily metabolized by the cytochrome P450 enzyme CYP1A2. [] The elimination half-life is relatively short, around 2.5 hours, necessitating multiple daily doses for sustained therapeutic effects. [, ]
Q7: What are the primary therapeutic applications of tizanidine hydrochloride?
A7: Tizanidine hydrochloride is primarily used for treating spasticity associated with:
Q8: What are the known side effects and safety concerns associated with tizanidine hydrochloride?
A8: Common side effects of tizanidine hydrochloride include:
Q9: What analytical methods are commonly used to quantify tizanidine hydrochloride?
A9: Several analytical techniques are employed to quantify tizanidine hydrochloride in various matrices:
- High-Performance Liquid Chromatography (HPLC): This versatile technique provides accurate and precise measurements in pharmaceutical formulations and biological samples. [, , , , ]
- High-Performance Thin Layer Chromatography (HPTLC): A rapid and cost-effective method suitable for routine analysis of formulations. [, ]
- UV-Vis Spectrophotometry: This method offers a simple and accessible approach for quantifying tizanidine hydrochloride in solution. [, , ]
Q10: How are analytical methods validated for the analysis of tizanidine hydrochloride?
A11: Analytical methods for tizanidine hydrochloride are validated according to regulatory guidelines (e.g., ICH Q2B) to ensure accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, ]
Q11: Are there any drug delivery strategies being explored to target tizanidine hydrochloride to specific tissues or improve its therapeutic index?
A11: While most current research focuses on optimizing conventional dosage forms (tablets, capsules), emerging research explores innovative drug delivery strategies for tizanidine hydrochloride:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)


